2-(Aminooxy)-2-methylpropane-1,3-diol
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Overview
Description
2-(Aminooxy)-2-methylpropane-1,3-diol is a chemical compound known for its unique structure and reactivity. It contains an aminooxy group (-ONH2) attached to a propane backbone, making it a valuable reagent in various chemical reactions, particularly in the field of bioorthogonal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-2-methylpropane-1,3-diol typically involves the reaction of hydroxylamine with a suitable precursor, such as 2-methylpropane-1,3-diol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydroxylamine hydrochloride and a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The compound can participate in substitution reactions, where the aminooxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxime derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(Aminooxy)-2-methylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: The compound is employed in bioconjugation techniques to label biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-2-methylpropane-1,3-diol involves its ability to form stable oxime linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which attacks electrophilic carbonyl groups to form oxime bonds. This property makes it a valuable tool in bioorthogonal chemistry, where it is used to label and modify biomolecules without interfering with their natural functions .
Comparison with Similar Compounds
Similar Compounds
Aminooxyacetic acid: Similar in structure but contains an acetic acid moiety.
1-Aminooxy-3-aminopropane: Lacks the methyl group present in 2-(Aminooxy)-2-methylpropane-1,3-diol.
1-Aminooxy-2-aminoethane: Another analog with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific structure, which provides a balance of reactivity and stability. Its ability to form stable oxime linkages under mild conditions sets it apart from other similar compounds, making it particularly useful in applications requiring precise and stable modifications .
Properties
Molecular Formula |
C4H11NO3 |
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Molecular Weight |
121.14 g/mol |
IUPAC Name |
2-aminooxy-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C4H11NO3/c1-4(2-6,3-7)8-5/h6-7H,2-3,5H2,1H3 |
InChI Key |
WQFKLUVCQOAJCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)ON |
Origin of Product |
United States |
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